2-[2-(ethylsulfanyl)-1H-benzimidazol-1-yl]-N-(2-nitrophenyl)acetamide
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Overview
Description
2-[2-(ethylsulfanyl)-1H-benzimidazol-1-yl]-N-(2-nitrophenyl)acetamide is a complex organic compound with a molecular formula of C17H16N4O3S This compound features a benzimidazole core, which is a common structure in many biologically active molecules
Preparation Methods
The synthesis of 2-[2-(ethylsulfanyl)-1H-benzimidazol-1-yl]-N-(2-nitrophenyl)acetamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by reacting benzene-1,2-diamine with carbon disulfide and potassium hydroxide in the presence of ethyl alcohol and water.
Introduction of Ethylsulfanyl Group: The ethylsulfanyl group can be introduced by reacting the benzimidazole derivative with an appropriate ethylsulfanyl reagent under suitable conditions.
Attachment of Nitrophenyl Group: The final step involves the acylation of the benzimidazole derivative with 2-nitrophenyl acetic acid or its derivatives to form the target compound.
Chemical Reactions Analysis
2-[2-(ethylsulfanyl)-1H-benzimidazol-1-yl]-N-(2-nitrophenyl)acetamide can undergo various chemical reactions:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
2-[2-(ethylsulfanyl)-1H-benzimidazol-1-yl]-N-(2-nitrophenyl)acetamide has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
2-[2-(ethylsulfanyl)-1H-benzimidazol-1-yl]-N-(2-nitrophenyl)acetamide can be compared with other benzimidazole derivatives:
Benzimidazole-2-thiols: These compounds have similar antiparasitic activities but differ in their chemical structure and specific applications.
Benzimidazole-2-hydrazones: These derivatives are known for their combined antiparasitic and antioxidant activities, making them similar yet distinct in their dual functionality.
Benzimidazole-2-sulfonic acids: These compounds are used in different industrial applications due to their unique chemical properties.
Properties
Molecular Formula |
C17H16N4O3S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-(2-ethylsulfanylbenzimidazol-1-yl)-N-(2-nitrophenyl)acetamide |
InChI |
InChI=1S/C17H16N4O3S/c1-2-25-17-19-12-7-3-5-9-14(12)20(17)11-16(22)18-13-8-4-6-10-15(13)21(23)24/h3-10H,2,11H2,1H3,(H,18,22) |
InChI Key |
VAVVRIXQJVSTJK-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2N1CC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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